molecular formula C26H32N2O2 B14872883 (2E,2'E)-N,N'-(hexane-1,6-diyl)bis(3-(p-tolyl)acrylamide)

(2E,2'E)-N,N'-(hexane-1,6-diyl)bis(3-(p-tolyl)acrylamide)

Cat. No.: B14872883
M. Wt: 404.5 g/mol
InChI Key: KZTDMQYWPNRVTJ-YTEMWHBBSA-N
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Description

(2E,2’E)-N,N’-(hexane-1,6-diyl)bis(3-(p-tolyl)acrylamide) is an organic compound that belongs to the class of acrylamides. Acrylamides are known for their applications in various fields such as polymer chemistry, pharmaceuticals, and materials science. This compound features a hexane-1,6-diyl linker and two p-tolyl groups attached to acrylamide moieties, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2’E)-N,N’-(hexane-1,6-diyl)bis(3-(p-tolyl)acrylamide) typically involves the following steps:

    Starting Materials: The synthesis begins with hexane-1,6-diamine and p-tolylacrylic acid.

    Amidation Reaction: The hexane-1,6-diamine reacts with p-tolylacrylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acrylamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (2E,2’E)-N,N’-(hexane-1,6-diyl)bis(3-(p-tolyl)acrylamide) may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions may target the acrylamide moieties, converting them into amines.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic aromatic substitution can occur.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of p-toluic acid derivatives.

    Reduction: Formation of hexane-1,6-diyl bis(3-(p-tolyl)amine).

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry

    Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of polymers with specific properties.

    Materials Science: Incorporated into materials to enhance mechanical strength or thermal stability.

Biology and Medicine

    Biological Studies: Used as a probe or ligand in biochemical assays.

Industry

    Coatings and Adhesives: Utilized in the formulation of coatings and adhesives with improved performance characteristics.

    Electronics: Employed in the production of electronic materials with specific conductive or insulative properties.

Mechanism of Action

The mechanism of action of (2E,2’E)-N,N’-(hexane-1,6-diyl)bis(3-(p-tolyl)acrylamide) depends on its application. In polymer chemistry, it acts as a cross-linking agent, forming covalent bonds between polymer chains. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Methylenebisacrylamide: A commonly used cross-linking agent in polymer chemistry.

    N,N’-Ethylenebisacrylamide: Another cross-linking agent with a shorter linker compared to hexane-1,6-diyl.

    N,N’-Hexamethylenebisacrylamide: Similar linker length but different substituents on the acrylamide moieties.

Uniqueness

(2E,2’E)-N,N’-(hexane-1,6-diyl)bis(3-(p-tolyl)acrylamide) is unique due to the presence of p-tolyl groups, which can influence its reactivity and interactions in various applications. The hexane-1,6-diyl linker provides flexibility and distance between the acrylamide moieties, potentially affecting the compound’s properties in polymer networks and other systems.

Properties

Molecular Formula

C26H32N2O2

Molecular Weight

404.5 g/mol

IUPAC Name

(E)-3-(4-methylphenyl)-N-[6-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]hexyl]prop-2-enamide

InChI

InChI=1S/C26H32N2O2/c1-21-7-11-23(12-8-21)15-17-25(29)27-19-5-3-4-6-20-28-26(30)18-16-24-13-9-22(2)10-14-24/h7-18H,3-6,19-20H2,1-2H3,(H,27,29)(H,28,30)/b17-15+,18-16+

InChI Key

KZTDMQYWPNRVTJ-YTEMWHBBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NCCCCCCNC(=O)/C=C/C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NCCCCCCNC(=O)C=CC2=CC=C(C=C2)C

Origin of Product

United States

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